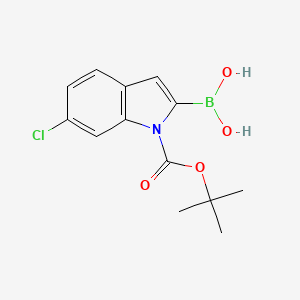

1-Boc-6-chloroindole-2-boronic acid

Description

1-Boc-6-chloroindole-2-boronic acid (CAS: 352359-22-9) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected indole scaffold with a chlorine substituent at the 6-position. It is widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing complex heterocyclic systems, particularly in pharmaceutical intermediates and drug discovery . The compound is commercially available with a purity of 98% from suppliers such as Alfa Aesar and Shanghai Tongwei Industrial Co., Ltd., typically stored in sealed containers under refrigeration to ensure stability .

Propriétés

IUPAC Name |

[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUWHEZTYPWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657051 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-22-9 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary target of 1-Boc-6-chloroindole-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction.

Mode of Action

The Suzuki-Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is used in the synthesis of hydroxyquinones via the coupling of phenylidonium ylides of hydroxyquinones.

Pharmacokinetics

The compound’s role in the suzuki-miyaura coupling reaction suggests that its bioavailability may be influenced by the presence of palladium and the specific conditions under which the reaction occurs.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This leads to the synthesis of hydroxyquinones.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of palladium and the specific conditions under which the Suzuki-Miyaura coupling reaction occurs. These factors can influence the compound’s action, efficacy, and stability.

Activité Biologique

1-Boc-6-chloroindole-2-boronic acid is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific protein targets, notably kinases such as CHK1 and CHK2. These interactions lead to modulation in cellular pathways related to cell cycle progression and DNA repair mechanisms. The compound has been shown to influence the activity of human serum and glucocorticoid-dependent kinase (SGK), which is crucial for various cellular functions.

This compound exhibits several notable biochemical properties:

- Stability : The compound demonstrates high oxidative stability, which enhances its utility in biological contexts .

- Reversible Binding : It can form reversible covalent bonds with saccharides and proteins, making it a valuable tool in chemical biology and medicinal chemistry .

- Diverse Biological Activities : Indazole derivatives, including this compound, have been associated with anti-inflammatory, antimicrobial, anticancer, and hypoglycemic activities .

Table 1: Biological Activities of this compound

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Research : A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The research indicated that the compound's action was mediated through the inhibition of CHK1 and CHK2 kinases, leading to impaired DNA repair mechanisms.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of indazole derivatives, revealing that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Activity : Research has shown that this boronic acid derivative exhibits antimicrobial properties against a range of bacteria, including resistant strains. The mechanism appears to involve interference with bacterial enzyme function, enhancing its potential as a lead compound for antibiotic development .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 1-Boc-6-chloroindole-2-boronic acid, have shown promise in the development of anticancer agents. The incorporation of boron into drug molecules can enhance their efficacy and selectivity. For instance, boronic acid derivatives are known to inhibit proteasomes, leading to apoptosis in cancer cells. Bortezomib, a well-known boronic acid drug, illustrates this mechanism and has paved the way for further research into similar compounds .

Mechanism of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasome activity. This inhibition disrupts the degradation of pro-apoptotic factors and leads to increased apoptosis in cancer cells. Studies have indicated that this compound could potentially serve as a scaffold for designing new proteasome inhibitors .

Organic Synthesis

Suzuki-Miyaura Coupling

One of the most significant applications of boronic acids is their role in cross-coupling reactions, specifically the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The presence of the Boc protecting group enhances the stability and reactivity of this compound during these reactions .

Synthesis Pathways

The synthesis of this compound can be achieved through various pathways involving indole derivatives and boron reagents. The synthetic routes often leverage established methodologies such as:

- Metal-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the coupling between aryl halides and boronic acids.

- Functionalization Techniques : Modifying existing indole compounds to introduce the boronic acid functionality while maintaining structural integrity .

Biological Applications

Sensors and Drug Delivery Systems

Recent studies have explored the use of boronic acids in developing sensors for glucose detection and drug delivery systems. The ability of boron-containing compounds to form reversible covalent bonds with diols makes them suitable for creating responsive materials that can release drugs in a controlled manner .

Case Studies

Several case studies highlight the potential applications of this compound:

- A study on drug delivery systems demonstrated that incorporating boronic acids into polymer matrices could enhance drug release profiles under physiological conditions.

- Research investigating glucose sensors reported that boronic acid derivatives could effectively detect glucose levels through fluorescence changes, indicating their utility in diabetes management .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects: The 6-chloro substituent in the target compound enhances electrophilic reactivity compared to electron-withdrawing groups like cyano (-CN) in 1-Boc-6-cyanoindole-2-boronic acid.

- Boc Protection : The Boc group universally stabilizes the indole nitrogen, preventing undesired side reactions during synthesis .

Physicochemical Properties and Stability

- Solubility: Chlorinated derivatives (e.g., 6-Cl, 5,6-diCl) are less polar than cyano-substituted analogs, favoring organic-phase reactions.

- Stability : All Boc-protected analogs require refrigeration (2–8°C) and inert storage conditions to prevent boronic acid degradation .

- Purity: The dichloro analog (≥99% purity) is marketed for high-precision applications, while the 6-chloro and 6-cyano variants are available at 95–98% purity for general use .

Méthodes De Préparation

Palladium-Catalyzed Miyaura Borylation

The most widely employed method for introducing the boronic acid functionality is the palladium-catalyzed Miyaura borylation of aryl halides or pseudohalides. This method converts an aryl chloride or bromide into the corresponding aryl boronic ester, which can be subsequently hydrolyzed to the boronic acid.

- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are common catalysts.

- Boron Reagents: Bis(pinacolato)diboron (B2pin2) is the reagent of choice due to its stability and reactivity.

- Bases: Potassium acetate (KOAc) or potassium carbonate (K2CO3) facilitate the reaction.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are preferred.

The reaction proceeds under mild conditions (80–100 °C) and provides good yields of the boronate ester intermediate.

Hydrolysis to Boronic Acid

The boronate ester is typically converted to the boronic acid by acidic or basic hydrolysis, often using aqueous hydrochloric acid or sodium periodate.

Selective Chlorination of Indole Core

Selective chlorination at the 6-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions. The Boc protection on the nitrogen directs the chlorination regioselectively to the 6-position, avoiding over-chlorination or substitution at other reactive sites.

Representative Preparation Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | 1-Boc-indole, high yield, nitrogen protection |

| 2 | Electrophilic Chlorination | NCS, solvent (e.g., acetonitrile), 0–25 °C | Selective 6-chloro substitution |

| 3 | Miyaura Borylation | Pd catalyst, B2pin2, KOAc, DMF or dioxane, 80–100 °C | Formation of 1-Boc-6-chloroindole-2-boronate ester |

| 4 | Hydrolysis | Aqueous acid/base, room temperature | Conversion to this compound |

Alternative Methods and Catalysts

Copper-Catalyzed Borylation: Copper(I)-catalyzed borylation of alkyl halides has been reported, but for aromatic systems like indole derivatives, palladium catalysis remains superior in selectivity and yield.

Use of Boronate Esters: Pinacol boronate esters are often isolated and stored before hydrolysis, providing stability and ease of handling.

Data Table: Comparative Yields and Conditions from Literature

| Method | Catalyst | Boron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | Pd(PPh3)4 | B2pin2 | KOAc | DMF | 90 | 75–85 | Standard method, good regioselectivity |

| Pd(dppf)Cl2 catalysis | Pd(dppf)Cl2 | B2pin2 | K2CO3 | 1,4-Dioxane | 80 | 78–88 | Efficient for aryl chlorides |

| Cu-catalyzed borylation (alkyl) | CuCl/Xantphos | B2pin2 | K(O-t-Bu) | THF | RT | 90+ | Less common for aromatic borylation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-6-chloroindole-2-boronic acid, and how do protection strategies influence yield and purity?

- Methodology : The synthesis typically involves introducing the boronic acid moiety to a pre-functionalized indole scaffold. A key step is protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during cross-coupling. This is achieved via Boc-anhydride under basic conditions (e.g., DMAP/THF) . Subsequent halogenation at the 6-position (e.g., using NCS in DMF) and Miyaura borylation (Pd-catalyzed with bis(pinacolato)diboron) yield the target compound. Purification via column chromatography or recrystallization is critical due to boronic acid sensitivity to hydrolysis .

- Data Consideration : Yields vary (50–75%) depending on reaction scale and catalyst choice (e.g., PdCl₂(dppf) vs. Pd(OAc)₂). Stability during purification requires inert atmospheres and anhydrous solvents.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- NMR : B NMR confirms boronic acid presence (δ ~30 ppm for free acid, δ ~18 ppm for boronate esters). H/C NMR verifies Boc protection (tert-butyl signals at δ 1.3–1.5 ppm) and indole substitution patterns .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (C₁₄H₁₅BClN₂O₄: calc. 314.06 g/mol) .

- X-ray Crystallography : Resolves boronic acid geometry and hydrogen-bonding networks, though crystallization challenges may require derivatization (e.g., as a pinacol ester) .

Advanced Research Questions

Q. How does the Lewis acidity of this compound impact its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The Boc group reduces electron density at the indole nitrogen, enhancing boronic acid Lewis acidity. This increases transmetallation efficiency with Pd catalysts. Researchers should optimize:

- Catalyst Systems : Pd(OAc)₂ with SPhos ligand in toluene/EtOH (3:1) at 80°C .

- Base Choice : Cs₂CO₃ (for aqueous systems) or K₃PO₄ (for anhydrous conditions) to stabilize the boronate intermediate .

Q. What strategies mitigate hydrolysis and dimerization of this compound during polymer synthesis?

- Methodology :

- Protection/Deprotection : Use pinacol ester derivatives during polymerization to prevent boronic acid self-condensation. Post-polymerization deprotection with acidic ion-exchange resins regenerates the active boronic acid .

- Solvent Systems : Anhydrous DMF or THF with molecular sieves minimizes hydrolysis.

- Kinetic Control : Rapid initiation (e.g., using AIBN at 70°C) in RAFT polymerization reduces boronic acid exposure to moisture .

Q. How can researchers resolve discrepancies in reported catalytic activity of this compound in Petasis vs. Suzuki reactions?

- Analysis :

- Petasis Reactions : The Boc group sterically hinders imine coordination, reducing efficiency. Use unprotected indole-boronic acids for Petasis amino acid synthesis .

- Suzuki Reactions : Higher yields are achieved with aryl chlorides (vs. bromides) due to the electron-withdrawing Cl substituent activating the indole ring for Pd insertion .

- Troubleshooting : Compare turnover numbers (TONs) under standardized conditions (e.g., substrate ratio, catalyst loading) to isolate steric vs. electronic effects.

Safety and Stability Considerations

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

- Protocols :

- Storage : Under argon at –20°C in amber vials to prevent oxidation and hydrolysis. Use desiccants (e.g., silica gel) in storage containers .

- Handling : Conduct reactions in gloveboxes or under nitrogen flow. Avoid protic solvents unless necessary for solubility .

Applications in Material Science

Q. How can this compound be integrated into self-healing hydrogels, and what role does pH play in reversibility?

- Design : Incorporate the compound into poly(vinyl alcohol) matrices. The boronic acid forms pH-dependent diol-boronate esters, enabling self-repair at physiological pH (7.4). Adjust the Cl substituent’s electronic effects to tune binding constants (Ka ~10²–10³ M⁻¹) .

- Data Validation : Rheology (storage/loss modulus) and swelling ratios quantify hydrogel responsiveness. ATR-FTIR monitors boronate ester formation (peak ~1330 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.